(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound belongs to the benzofuro-oxazinone class, characterized by a fused benzofuran-oxazinone core with distinct substituents. The (Z)-configuration at the 2-position features a benzo[d][1,3]dioxol-5-ylmethylene group, while the 8-position is substituted with a tetrahydrofuran-2-ylmethyl moiety. Its synthesis likely involves cyclization and substitution reactions, as inferred from analogous procedures for furopyridazinones . Crystallographic characterization of similar compounds employs tools like SHELX and Mercury for structural refinement and visualization .
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c25-22-16-4-6-18-17(11-24(12-27-18)10-15-2-1-7-26-15)23(16)30-21(22)9-14-3-5-19-20(8-14)29-13-28-19/h3-6,8-9,15H,1-2,7,10-13H2/b21-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLLHLAEBMJMAO-NKVSQWTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC6=C(C=C5)OCO6)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC6=C(C=C5)OCO6)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-cancer activity, antibacterial effects, and other relevant biological activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzo[d][1,3]dioxole moiety and a benzofuroxazine core, which are known to contribute to various biological activities.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. In vitro tests showed significant cytotoxicity against various cancer cell lines. For instance:
- MCF Cell Line : The compound induced apoptosis in MCF cells with an IC50 value of approximately 25.72 ± 3.95 μM .
- Tumor Models : In vivo studies demonstrated that the compound effectively suppressed tumor growth in mice models, indicating its potential as an anti-cancer agent .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : It exhibited an MIC of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis, showcasing its effectiveness against gram-positive bacteria .
- Broader Spectrum : Further testing revealed activity against Escherichia coli with an MIC of 32 mg/mL .
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary research suggests that it may involve:
- Inhibition of Key Enzymes : The compound might inhibit certain enzymes related to cancer cell proliferation and bacterial resistance mechanisms.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key comparisons are summarized below:
Table 1: Structural and Molecular Comparisons
Substituent Effects on Physicochemical Properties
- Tetrahydrofuran vs.
- Benzo[d][1,3]dioxole vs. Methoxybenzylidene at 2-Position : The benzo[d][1,3]dioxole moiety (electron-rich due to two oxygen atoms) may enhance electrophilic reactivity compared to the 3-methoxybenzylidene group in the trimethoxybenzyl analog .
Inferred Bioactivity
- Antimicrobial/Anti-inflammatory Effects : Poplar bud-derived compounds with similar oxygenated aromatic systems exhibit anti-inflammatory and antibacterial properties .
- Synergistic Modulation: Minor substituent changes (e.g., methoxy vs. dioxolane groups) could modulate biological activity through electronic or steric effects, as seen in QSAR studies .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended to confirm the stereochemistry and functional group arrangement of this compound?
- Methodology :
- 1H and 13C NMR are critical for identifying proton environments and carbon frameworks, particularly the benzodioxole methylene protons and tetrahydrofuran substituents.
- X-ray crystallography provides definitive stereochemical confirmation, resolving Z/E isomerism and spatial arrangement of the benzofurooxazine core .
- Infrared (IR) spectroscopy verifies carbonyl (C=O) and aromatic C-H stretches, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology :
- Stepwise purification : Use column chromatography after each synthetic step (e.g., Knoevenagel condensation for the benzylidene moiety) to isolate intermediates.
- Reaction condition tuning : Optimize temperature and solvent polarity (e.g., THF or DMF) for cyclization steps involving the benzofurooxazine ring .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during tetrahydrofuran-methyl group attachment .
Q. What strategies are effective for characterizing solubility and stability under experimental conditions?
- Methodology :
- Solubility profiling : Test in solvents like DMSO, methanol, or acetonitrile using UV-Vis spectroscopy to determine λmax shifts indicative of aggregation.
- Stability assays : Monitor degradation via HPLC under varying pH (2–12) and temperature (4–40°C) to identify optimal storage conditions .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s reactivity in catalytic systems?
- Methodology :
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify sites for non-covalent interactions.
- Cocrystallization studies : Co-crystallize the compound with model substrates (e.g., nitroaromatics) to visualize π-π interactions via X-ray diffraction .
- Kinetic analysis : Compare reaction rates in polar vs. nonpolar solvents to assess hydrogen bonding’s role in transition-state stabilization .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodology :
- Microcosm assays : Simulate soil/water systems spiked with the compound and track degradation products via LC-MS/MS.
- QSAR modeling : Predict bioaccumulation potential using logP values and topological polar surface area (TPSA) derived from computational tools .
- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure oxidative stress biomarkers (e.g., glutathione levels) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
- Methodology :
- 2D NMR techniques : Employ HSQC and HMBC to correlate ambiguous proton signals with carbon nuclei, resolving overlaps in aromatic regions.
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectra.
- Cross-validation : Compare experimental data with simulated spectra from computational tools (e.g ChemDraw NMR predictor) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity with nucleophiles or electrophiles?
- Methodology :
- Kinetic isotope effects (KIE) : Replace key hydrogens (e.g., benzylidene C-H) with deuterium to probe rate-determining steps.
- Trapping experiments : Use TEMPO or other radical scavengers to detect intermediates during oxidation/reduction reactions .
- In situ IR monitoring : Track carbonyl group reactivity during nucleophilic attacks (e.g., Grignard additions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
